REACTION_SMILES
|
[Cl:1][c:2]1[c:3]([C:8](=[O:9])[c:10]2[c:11]([OH:17])[cH:12][cH:13][c:14]([Cl:16])[cH:15]2)[cH:4][cH:5][cH:6][cH:7]1.[NH2:18][CH2:19][CH2:20][CH:21]([CH3:22])[OH:23]>>[Cl:1][c:2]1[c:3]([C:8]([c:10]2[c:11]([OH:17])[cH:12][cH:13][c:14]([Cl:16])[cH:15]2)=[N:18][CH2:19][CH2:20][CH:21]([CH3:22])[OH:23])[cH:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(c1cc(Cl)ccc1O)c1ccccc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)CCN
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)CCN=C(c1cc(Cl)ccc1O)c1ccccc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |